2-(Difluoromethyl)benzo[h]chromen-4-one
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Overview
Description
2-(difluoromethyl)-4-benzo[h][1]benzopyranone is an organooxygen compound and an organic heterotricyclic compound.
Scientific Research Applications
Synthesis and Chemical Applications
Greener Synthesis Methods : Efforts have been made to develop greener, more efficient methods for synthesizing benzo[h]chromen derivatives. These methods aim to minimize environmental impact and reduce costs while maintaining high yields and efficiency (Maleki, 2016).
Water Catalysis : A notable advancement is the use of water as a catalyst in the synthesis of 2-amino-chromenes, offering an environmentally benign alternative with high atom economy (Solhy et al., 2010).
Catalyst-Free Synthesis : Research has also been conducted on catalyst-free, solvent-free synthesis methods for functionalized benzo[h]chromen derivatives, emphasizing high yield and environmental friendliness (Kumar et al., 2015).
Biological and Medicinal Applications
Fluorescent Probes : Benzo[h]chromen derivatives have been studied for their potential in bioimaging and as molecular probes. They have been shown to possess significant water solubility, photostability, and low toxicity, making them suitable for in vivo imaging (Kim et al., 2007).
Anticancer Agents : Some derivatives, such as 4-amino-2H-benzo[h]chromen-2-one, have demonstrated significant in vitro anticancer activity, highlighting their potential in cancer therapy (Dong et al., 2011).
Photophysical Applications
- Fluorescence Studies : The fluorescence properties of certain benzo[h]chromen derivatives have been investigated for various applications, including environmental and medicinal chemistry. Their sensitivity and specificity make them suitable for diverse scientific applications (Uchiyama et al., 2006).
Properties
CAS No. |
5490-18-6 |
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Molecular Formula |
C14H8F2O2 |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
2-(difluoromethyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C14H8F2O2/c15-14(16)12-7-11(17)10-6-5-8-3-1-2-4-9(8)13(10)18-12/h1-7,14H |
InChI Key |
KNUJYYIPVGGTID-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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